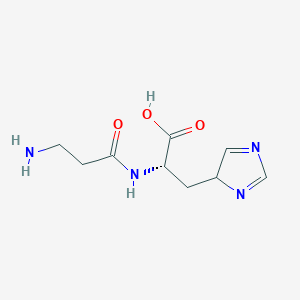

beta-Alanyl-histidine

描述

准备方法

Synthetic Routes and Reaction Conditions: Beta-Alanyl-histidine can be synthesized through the direct coupling of unprotected beta-alanine with L-histidine mediated by an enzyme . This enzymatic synthesis is a promising method due to its high selectivity and environmentally friendly nature. The reaction conditions typically involve the presence of divalent metal ions, such as manganese chloride, which significantly enhance the enzyme’s activity .

Industrial Production Methods: In industrial settings, this compound is produced using a bioprocess that integrates enzymatic synthesis with membrane separation . This method involves the use of recombinant dipeptidase enzymes expressed in Escherichia coli. The process is optimized to achieve high yields and purity of this compound, making it economically attractive and environmentally benign .

化学反应分析

Types of Reactions: Beta-Alanyl-histidine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its stability and bioavailability.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and protecting groups for the amino and carboxyl groups . The reaction conditions often involve controlled pH, temperature, and the presence of specific catalysts to ensure the desired transformation .

Major Products Formed: The major products formed from the reactions of this compound include its derivatives, such as methylated carnosine (anserine) and acetylated histidine . These derivatives are studied for their enhanced pharmacokinetic profiles and therapeutic potential .

科学研究应用

Physiological Roles and Mechanisms

Carnosine plays a crucial role in several physiological processes:

- Intracellular pH Buffering : Carnosine acts as a buffer in skeletal muscle, helping to maintain pH levels during high-intensity exercise by neutralizing lactic acid accumulation .

- Antioxidant Properties : The dipeptide exhibits antioxidant activity by scavenging reactive oxygen species (ROS), which can protect cells from oxidative stress .

- Metal-Ion Chelation : Carnosine can chelate metal ions, potentially reducing metal toxicity and preventing oxidative damage associated with metal-induced pathologies .

Neurological Benefits

Research has indicated that beta-alanyl-histidine supplementation may improve cognitive functions and neuroprotection:

- A study demonstrated that anserine (a derivative of this compound) improved memory functions in Alzheimer's disease (AD) model mice by protecting neurovascular units and reducing neuroinflammation .

- Another investigation found that this compound could rescue cognitive deficits induced by a high-fat diet in transgenic mice models of AD, suggesting potential therapeutic applications for cognitive decline .

Renal Protection

Carnosine has shown promise in protecting against acute kidney injury (AKI):

- In a rat model of septic shock, carnosine treatment resulted in significant improvements in kidney function and reduced serum malondialdehyde levels, indicating its protective effects against renal damage during septicemia .

Nutritional Applications

Carnosine is also relevant in dietary supplementation:

- Athletic Performance : Supplementation with beta-alanine has been linked to increased muscle carnosine concentrations, enhancing exercise performance and recovery by buffering hydrogen ions produced during intense exercise .

- Meat Quality : Studies have shown that dietary supplementation with beta-alanine and histidine can improve meat quality by enhancing carnosine content in muscle tissues, which may positively affect meat tenderness and flavor profiles .

Case Studies and Research Findings

作用机制

The mechanism of action of beta-Alanyl-histidine involves its ability to detoxify reactive oxygen and nitrogen species, down-regulate the production of pro-inflammatory mediators, and inhibit aberrant protein formation . It also modulates the activity of immune cells, such as macrophages and microglia, contributing to its anti-inflammatory effects . The molecular targets of this compound include various enzymes and signaling pathways involved in oxidative stress and inflammation .

相似化合物的比较

Beta-Alanyl-histidine is unique compared to other similar compounds due to its multifunctional properties and high concentration in muscle and brain tissues . Similar compounds include anserine (beta-alanyl-3-methyl-L-histidine) and acetyl-histidine . While these compounds share some properties with this compound, such as antioxidant activity, they differ in their stability, bioavailability, and specific biological effects .

生物活性

Beta-alanyl-histidine, commonly known as carnosine, is a dipeptide composed of the amino acids beta-alanine and L-histidine. It is primarily found in skeletal muscle and brain tissues, where it plays significant roles in various biological processes. This article explores the biological activity of this compound, focusing on its antioxidant properties, effects on muscle performance, neuroprotective benefits, and implications in health and disease.

1. Antioxidant Properties

Carnosine has been recognized for its antioxidant capabilities , which are vital for protecting cells from oxidative stress. Studies have shown that carnosine can scavenge free radicals and inhibit lipid peroxidation, thereby preserving cellular integrity.

Table 1: Antioxidant Activity of Carnosine

2. Effects on Muscle Performance

Carnosine is known to enhance muscle performance by acting as a pH buffer during high-intensity exercise. Its supplementation has been linked to increased muscle carnosine levels, which can improve exercise capacity and recovery.

Case Study: Beta-Alanine Supplementation

In a study involving 30 athletes, participants were divided into three groups receiving either beta-alanine, L-histidine, or both for 23 days. Results indicated that:

- Beta-Alanine Group : Significant increase in muscle carnosine levels.

- Combined Group : Enhanced carnosine synthesis compared to beta-alanine alone.

- L-Histidine Group : No significant change in carnosine levels.

This suggests that while beta-alanine is crucial for carnosine synthesis, L-histidine may support its availability during supplementation .

3. Neuroprotective Benefits

Carnosine exhibits neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's. Research indicates that carnosine can suppress neuroinflammatory responses and protect neuronal cells from damage.

Findings from Alzheimer's Disease Models

In studies involving Alzheimer’s disease (AD) model mice:

- Carnosine Treatment : Reduced glial activation and inflammatory markers (e.g., IL-1β) in the hippocampus.

- Neurovascular Unit Protection : Improved function and structure of neurovascular units, indicating potential therapeutic benefits for cognitive function .

4. Implications in Health and Disease

The biological activity of this compound extends beyond muscle performance and neuroprotection. Its role as an anti-glycation agent suggests potential benefits in metabolic disorders and aging-related conditions.

Table 2: Health Benefits Associated with Carnosine

| Condition | Mechanism of Action | Evidence Level |

|---|---|---|

| Aging | Reduces oxidative stress | Moderate |

| Diabetes | Inhibits glycation | Emerging |

| Muscle Fatigue | Buffers lactic acid | Strong |

| Neurodegenerative Diseases | Protects neurons from inflammation | Strong |

属性

IUPAC Name |

(2S)-2-(3-aminopropanoylamino)-3-(4H-imidazol-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O3/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6/h4-7H,1-3,10H2,(H,13,14)(H,15,16)/t6?,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRWJQIYUVKYCW-MLWJPKLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NC1CC(C(=O)O)NC(=O)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC=NC1C[C@@H](C(=O)O)NC(=O)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。